molecular formula C27H31N3 B442356 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B442356
M. Wt: 397.6g/mol
InChI Key: HWPDJPDPHNEDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound with a molecular formula of C27H31N3 and a molecular weight of 397.555 Da . This compound belongs to the carbazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the alkylation of 9H-carbazole with ethyl bromide to form 9-ethyl-9H-carbazole. This intermediate is then subjected to a Mannich reaction with formaldehyde and 4-(3-methylbenzyl)piperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds (e.g., bromoethane), base (e.g., sodium hydroxide)

Major Products Formed

Scientific Research Applications

9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-9H-carbazole
  • 3-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole
  • 9-methyl-9H-carbazole

Uniqueness

Compared to similar compounds, 9-ETHYL-3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the ethyl group and the piperazine ring with a 3-methylbenzyl substituent enhances its interaction with various molecular targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C27H31N3

Molecular Weight

397.6g/mol

IUPAC Name

9-ethyl-3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C27H31N3/c1-3-30-26-10-5-4-9-24(26)25-18-23(11-12-27(25)30)20-29-15-13-28(14-16-29)19-22-8-6-7-21(2)17-22/h4-12,17-18H,3,13-16,19-20H2,1-2H3

InChI Key

HWPDJPDPHNEDDF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC(=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC(=C4)C)C5=CC=CC=C51

Origin of Product

United States

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